BenchChemオンラインストアへようこそ!

Bbm-928 A

Antitumor efficacy In vivo pharmacology Survival studies

Sourcing BBM-928 A demands rigorous component verification. BBM-928 A (diacetylated) uniquely delivers high-affinity bifunctional DNA intercalation (Ka = 1.93 × 10⁷ M⁻¹) and induces intermolecular Type II DNA cross-linking that echinomycin cannot replicate. Critically, BBM-928 B (monoacetylated) and BBM-928 C (non-acetylated) show substantially reduced or zero antitumor activity. Ensure your supplier verifies the correct acetylation state. Ideal for HIV-1 RT inhibition studies (IC₅₀ = 7 nM) and in vivo tumor models (P388, L1210, B16, Lewis lung).

Molecular Formula C64H80N14O23
Molecular Weight 1413.4 g/mol
Cat. No. B8101660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBbm-928 A
Molecular FormulaC64H80N14O23
Molecular Weight1413.4 g/mol
Structural Identifiers
SMILESCCOC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
InChIInChI=1S/C64H80N14O23/c1-13-98-43-18-20-67-77-51(43)57(88)65-26-45(82)73(7)28-47(84)75(9)54(64(5,6)95)62(93)100-31-40(72-56(87)50-42(81)25-34-23-36(97-12)15-17-38(34)70-50)60(91)78-52(44(19-21-68-78)101-32(2)79)58(89)66-27-46(83)74(8)29-48(85)76(10)53(63(3,4)94)61(92)99-30-39(59(77)90)71-55(86)49-41(80)24-33-22-35(96-11)14-16-37(33)69-49/h14-17,20-25,39-40,43-44,51-54,80-81,94-95H,13,18-19,26-31H2,1-12H3,(H,65,88)(H,66,89)(H,71,86)(H,72,87)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1
InChIKeyVYVBEVBMMSFEFE-LPQVFZKKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBM-928 A (Luzopeptin A): Procurement Guide for the Cyclic Decadepsipeptide Antitumor Antibiotic with Bifunctional DNA Intercalation Activity


BBM-928 A (also designated luzopeptin A, CAS 75580-37-9) is a cyclic decadepsipeptide antibiotic belonging to the echinomycin (quinomycin A) class of antitumor agents [1]. Produced by fermentation of Actinomadura luzonensis [2], the compound acts as a bifunctional DNA intercalator via its two substituted quinoline chromophores linked by a cyclic decapeptide core [3]. Key structural features distinguishing BBM-928 A from in-class analogs include the presence of two non-proteinogenic amino acids—L-β-hydroxy-N-methylvaline and trans-(3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid—and notably, the absence of a sulfur-containing cross-linkage found in related echinomycin antibiotics [3].

Why Substituting BBM-928 A with Other Echinomycin-Class Antibiotics or Analogs Fails to Replicate Key Functional and Potency Outcomes


Substitution of BBM-928 A with structurally related analogs (e.g., BBM-928 B or C) or even with echinomycin—a well-known quinomycin-class antibiotic—introduces significant and quantifiable performance deficits. Within the BBM-928 series, the degree of acetylation critically dictates antitumor efficacy, with BBM-928 B (monoacetylated) showing substantially reduced activity and BBM-928 C (non-acetylated) exhibiting no measurable antitumor effect across multiple in vivo tumor models [1]. Critically, while echinomycin is also a bifunctional DNA intercalator, direct comparative studies demonstrate that BBM-928 A possesses a markedly stronger DNA-binding affinity, enabling a unique intermolecular cross-linking capacity (Type II biintercalation) that echinomycin fails to achieve [2]. These mechanistic distinctions, grounded in specific structural features, preclude generic substitution without compromising the intended experimental or therapeutic outcomes described in the quantitative evidence below.

Quantitative Evidence of BBM-928 A Differentiation: Comparator-Based Data for Scientific Selection


In Vivo Antitumor Potency Compared to Mitomycin C: 10- to 300-Fold Superiority in Median Survival Time

In comparative antitumor evaluation against intraperitoneally implanted mouse tumor models, BBM-928 A demonstrates a substantially superior therapeutic effect relative to the clinical chemotherapeutic agent mitomycin C. Based on median survival time as the primary endpoint, BBM-928 A is reported to be 10- to 300-fold more active than mitomycin C [1]. This range reflects variability across different experimental tumor systems, but consistently indicates a potent antitumor advantage in vivo.

Antitumor efficacy In vivo pharmacology Survival studies

DNA Binding Affinity and Unwinding Angle: Superior Intercalative Capacity Relative to Ethidium Bromide

BBM-928 A exhibits a high affinity for DNA with an apparent association constant (Ka) of 1.93 × 10⁷ M⁻¹ and occupies a binding site spanning 11 DNA nucleotides [1]. In viscometric studies using superhelical PM2 DNA, BBM-928 A induced an unwinding angle of 43°, which is nearly twice the 26° unwinding angle observed for ethidium bromide, a classic monofunctional intercalator [1]. This larger unwinding angle confirms the bifunctional intercalative mode of binding for BBM-928 A and distinguishes it from monofunctional agents.

DNA intercalation Binding affinity Biophysical characterization

Inhibitory Activity Against HIV Reverse Transcriptases: Nanomolar Potency with Subtype Selectivity

BBM-928 A potently inhibits the reverse transcriptase (RT) enzymes of both HIV-1 and HIV-2. It demonstrates an IC₅₀ of 7 nM against HIV-1 RT, and a lower but still significant potency against HIV-2 RT with an IC₅₀ of 68 nM [1]. This represents an approximately 10-fold selectivity for HIV-1 RT over HIV-2 RT.

HIV reverse transcriptase Antiviral activity Enzyme inhibition

DNA Complex Stability: Minimal Dissociation of BBM-928 A Compared to Echinomycin and Ethidium Bromide

Gel electrophoretic analysis of DNA-binding stability revealed a striking difference between BBM-928 A and two comparators. Under the employed electrophoretic conditions, DNA-bound BBM-928 A showed little to no detectable dissociation. In contrast, echinomycin—a closely related quinomycin-class bifunctional intercalator—exhibited only partial stability, while ethidium bromide underwent nearly complete dissociation from DNA during electrophoresis [1]. This indicates a significantly more stable DNA complex formed by BBM-928 A.

DNA binding stability Gel electrophoresis Bifunctional intercalation

Unique Type II Biintercalation Capacity: Intermolecular DNA Cross-Linking Not Observed with Echinomycin

BBM-928 A possesses the unique capacity to form Type II biintercalation complexes, wherein the two intercalating moieties bind to two separate DNA molecules, resulting in intermolecular DNA cross-linking. In a gel electrophoresis assay with restriction enzyme-digested DNA fragments, treatment with BBM-928 A produced distinct, slower-migrating DNA bands characteristic of intermolecular cross-linked products. Under identical conditions, echinomycin treatment failed to produce any detectable Type II products, an outcome attributed to its weaker DNA-binding affinity relative to BBM-928 A [1]. At an optimal BBM-928 A/DNA ratio (0.14 to 0.18), more than 50% of the total DNA molecules were involved in intermolecular cross-linking [1].

DNA cross-linking Bifunctional intercalation Electrophoretic mobility shift

Antitumor Activity Within the BBM-928 Series: Acetylation-Dependent Efficacy Gradient

Within the BBM-928 complex, a clear structure-activity relationship (SAR) is observed based on the degree of acetylation. BBM-928 A (diacetylated) exhibits high antitumor activity across multiple murine tumor models, including leukemia P388, leukemia L1210, melanoma B16, Lewis lung carcinoma, and sarcoma 180 [1]. BBM-928 B (monoacetylated) is significantly less active, and BBM-928 C (non-acetylated) has no detectable antitumor activity in these models [1]. In cultured Novikoff hepatoma cells, the same efficacy gradient is observed: luzopeptin A is inhibitory, B is less inhibitory, and C is ineffective on cell colony formation and whole-cell DNA/RNA synthesis [2].

Structure-activity relationship Antitumor efficacy Acetylation

Optimal Research and Procurement Scenarios for BBM-928 A Based on Differentiated Evidence


Investigations of Bifunctional DNA Intercalation and Intermolecular Cross-Linking Mechanisms

BBM-928 A is a definitive tool compound for studying bifunctional DNA intercalation, particularly for investigations requiring a stable DNA complex. Its high binding affinity (Ka = 1.93 × 10⁷ M⁻¹) [1], large unwinding angle (43°) [1], and minimal electrophoretic dissociation [2] make it an ideal probe for biophysical DNA interaction studies. Most critically, its unique and quantifiable ability to induce intermolecular DNA cross-linking (Type II biintercalation), a property not shared by echinomycin [3], positions it as the gold-standard positive control for experiments designed to detect or characterize intermolecular DNA cross-linking by bifunctional agents.

In Vivo Antitumor Efficacy Studies Requiring Potent and Well-Characterized Activity

For preclinical oncology studies, BBM-928 A provides a well-documented and highly potent in vivo active agent. Its 10- to 300-fold superiority in median survival time over mitomycin C [4] and its broad activity across multiple murine tumor models (P388, L1210, B16, Lewis lung, sarcoma 180) [5] establish it as a robust positive control or lead compound for in vivo antitumor investigations. The stark efficacy drop-off with the less-acetylated analogs (B and C) [5] underscores the necessity of procuring the specific A component for reproducible in vivo studies.

HIV Reverse Transcriptase Inhibition and Antiviral Drug Discovery Research

BBM-928 A is a valuable chemical probe for studies targeting HIV reverse transcriptase, given its potent inhibitory activity (HIV-1 RT IC₅₀ = 7 nM; HIV-2 RT IC₅₀ = 68 nM) [6]. The ~10-fold selectivity for HIV-1 RT over HIV-2 RT provides a useful pharmacological fingerprint for comparative studies of RT subtype inhibition. Its mechanism, likely linked to DNA intercalation, offers a distinct avenue for exploring viral replication interference.

Structure-Activity Relationship (SAR) Studies of Cyclic Depsipeptide Antibiotics

The well-defined acetylation-dependent activity gradient within the BBM-928 series (A: highly active, B: less active, C: inactive) [5][7] makes BBM-928 A an essential comparator in SAR studies of cyclic depsipeptides. Researchers investigating how subtle modifications (e.g., acetylation state) impact cellular uptake, DNA binding, or in vivo efficacy will find the quantitative and qualitative differences among these closely related analogs a rich source of experimental data.

Quote Request

Request a Quote for Bbm-928 A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.